molecular formula C27H40O9 B12795654 Ajugamarin E 1 CAS No. 123297-94-9

Ajugamarin E 1

Cat. No.: B12795654
CAS No.: 123297-94-9
M. Wt: 508.6 g/mol
InChI Key: RNYBHVLREIXMCA-YTEGUBOOSA-N
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Description

Ajugamarin E1 is a neo-clerodane diterpenoid isolated from plants of the genus Ajuga (e.g., Ajuga macrosperma and Ajuga decumbens). Neo-clerodane diterpenoids are characterized by a bicyclic skeleton with a fused decalin system and oxygenated substituents, often contributing to their bioactivity . Ajugamarin E1 belongs to the ajugarin-like structural family, which includes derivatives with diverse acyloxy groups at positions C-3, C-12, and other sites .

Properties

CAS No.

123297-94-9

Molecular Formula

C27H40O9

Molecular Weight

508.6 g/mol

IUPAC Name

[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate

InChI

InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1

InChI Key

RNYBHVLREIXMCA-YTEGUBOOSA-N

Isomeric SMILES

CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Ajugamarin E 1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Ajugamarin E 1 has a wide range of scientific research applications, including:

Mechanism of Action

Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural Features

Ajugamarin E1 shares the core neo-clerodane skeleton with other Ajugamarin derivatives but differs in substituent patterns:

Compound Molecular Formula Key Substituents Source Plant Reference
Ajugamarin E1 C₃₄H₄₈O₁₁ Not explicitly detailed; likely acyloxy groups at C-3/C-12 Ajuga macrosperma
Ajugamarin A1 C₂₉H₄₂O₁₀ Acetyloxy at C-12, hydroxyl at C-15 Ajuga decumbens
Ajugamarin F4 C₃₁H₄₄O₁₁ Isobutyryloxy at C-3, acetyloxy at C-12 Ajuga decumbens
Ajugamarin H1 C₃₄H₄₈O₁₁ Acetoxy groups at C-8 and C-8a, 2-methylbutanoyloxy at C-4 Ajuga ciliata

Structural Notes:

  • Ajugamarin E1 and H1 share the same molecular formula (C₃₄H₄₈O₁₁) but differ in substituent positions, highlighting the role of regiochemistry in bioactivity .
  • Ajugamarin F4 and Ajugaflorin C (a related compound) both feature isobutyryloxy groups, suggesting a structural subfamily with enhanced solubility in polar solvents .
Physicochemical Properties
Compound Melting Point (°C) Solubility Optical Rotation ([α]D) Reference
Ajugamarin E1 210–212 Soluble in CHCl₃, MeOH +133.6 (c = 0.007)
Ajugamarin A1 273–274 Insoluble in H₂O +57.0 (c = 0.1, CHCl₃)
Ajugamarin F4 75–79 Soluble in EtOAc, DCM Not reported
Ajugamarin H1 210–212 Soluble in CHCl₃, MeOH +133.6 (c = 0.007)

Key Observations :

  • Ajugamarin E1 and H1 exhibit identical melting points and optical rotations, suggesting stereochemical similarities despite substituent differences .
  • Ajugamarin A1 has a significantly higher melting point, likely due to stronger intermolecular hydrogen bonding from its hydroxyl group .
Bioactivity Profiles
Compound Anticancer Activity (IC₅₀) Other Activities Reference
Ajugamarin E1 Not reported Hypothesized cytotoxicity (structural analogy)
Ajugamarin A1 76.7 μM (A549), 5.39×10⁻⁷ μM (HeLa) Anti-inflammatory, anticholinesterase
Ajugamarin F4 Not reported Antimicrobial, anti-parasitic
Ajugamarin H1 Not reported Used in human disease models

Bioactivity Insights :

  • Ajugamarin A1 shows exceptional potency against HeLa cells (IC₅₀ = 5.39×10⁻⁷ μM), likely due to its C-12 acetyloxy group enhancing membrane permeability .
  • The absence of bioactivity data for Ajugamarin E1 underscores the need for targeted studies on this compound.

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